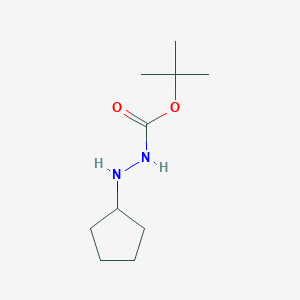

tert-Butyl 2-Cyclopentylhydrazinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl N-(cyclopentylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQJGTQKMJCMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630675 | |

| Record name | tert-Butyl 2-cyclopentylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646071-31-0 | |

| Record name | tert-Butyl 2-cyclopentylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 2-Cyclopentylhydrazinecarboxylate typically involves the acylation of hydrazine derivatives or the carbamate formation on cyclopentylhydrazine . The key steps include:

- Protection of hydrazine with a tert-butyl carbamate group (Boc protection).

- Introduction of the cyclopentyl substituent on the hydrazine nitrogen.

- Purification and isolation of the target compound.

Specific Synthetic Routes

Acylation of Cyclopentylhydrazine with tert-Butyl Chloroformate

One common approach is the reaction of cyclopentylhydrazine with tert-butyl chloroformate under basic conditions to form the carbamate:

- Reagents: Cyclopentylhydrazine, tert-butyl chloroformate, base (e.g., triethylamine or sodium bicarbonate).

- Solvent: Typically dichloromethane or ethyl acetate.

- Conditions: Stirring at 0–25 °C for several hours.

- Outcome: Formation of this compound with moderate to high yield.

This method benefits from mild conditions and straightforward purification.

Use of t-Butyl Azidoformate or t-Butyl Cyanoformate

According to Organic Syntheses procedures, t-butyl azidoformate or t-butyl cyanoformate can be used to acylate t-butyl carbazate, which is a hydrazine derivative, to form related tert-butyl hydrazinecarboxylates. This method involves:

- Acylation of t-butyl carbazate with t-butyl azidoformate or cyanoformate.

- Controlled reaction conditions to avoid side reactions.

- Purification by recrystallization or chromatography.

This approach is adaptable for synthesizing various tert-butyl hydrazinecarboxylates, including cyclopentyl derivatives by subsequent substitution.

Hydrazinecarboxylate Formation via Carbamate Protection of Cyclopentylhydrazine

Another approach involves:

- Starting from cyclopentylhydrazine.

- Reacting with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl carbamate protecting group.

- Reaction typically carried out in the presence of a base such as sodium bicarbonate or triethylamine.

- Solvent systems include dichloromethane or tetrahydrofuran (THF).

- Reaction temperature maintained at 0–25 °C to control reaction rate and selectivity.

This method is widely used for preparing Boc-protected hydrazines and is applicable to the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0–25 °C | Lower temperatures favor selectivity |

| Solvent | Dichloromethane, Ethyl acetate, THF | Choice affects solubility and reaction rate |

| Base | Triethylamine, Sodium bicarbonate | Neutralizes HCl or acid byproducts |

| Reaction Time | 2–24 hours | Depends on reagent reactivity |

| Purification | Column chromatography, recrystallization | Ensures high purity |

| Yield | 70–90% | Varies with method and scale |

Research Findings and Comparative Analysis

- The tert-butyl chloroformate method is favored for its simplicity and high yield, with minimal side products.

- Use of t-butyl azidoformate offers an alternative route with good yields but requires careful handling due to azide safety concerns.

- The Boc protection of cyclopentylhydrazine is a versatile and scalable method, widely reported in literature for hydrazine derivatives.

- Reaction medium viscosity and stirring efficiency are critical for yield and purity, as noted in related carbamate syntheses.

- Purity is typically confirmed by NMR and mass spectrometry, with 1H NMR spectra matching reported values for tert-butyl hydrazinecarboxylates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation with tert-butyl chloroformate | Cyclopentylhydrazine + tert-butyl chloroformate | Triethylamine or NaHCO3 | Mild conditions, high yield | Requires moisture control |

| Acylation via t-butyl azidoformate | t-Butyl carbazate + t-butyl azidoformate | Base, inert atmosphere | Good yields, versatile | Azide safety concerns |

| Boc protection of cyclopentylhydrazine | Cyclopentylhydrazine + Boc2O | Base (TEA, NaHCO3) | Scalable, widely used | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-Cyclopentylhydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

tert-Butyl 2-Cyclopentylhydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-Cyclopentylhydrazinecarboxylate involves its binding to the tyrosine kinase receptor. This binding inhibits the receptor’s activity, leading to a decrease in cellular proliferation . The inhibition of tyrosine kinase receptors is a common strategy in cancer treatment, as these receptors play a crucial role in cell growth and division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional differences between tert-Butyl 2-Cyclopentylhydrazinecarboxylate and its analogs:

Key Observations:

Cyclopentyl vs. Cyclopropyl Substituents: The cyclopentyl group in the target compound introduces a larger, less strained ring compared to the cyclopropyl analog . Cyclopropane’s ring strain may increase reactivity in nucleophilic additions or ring-opening reactions, whereas cyclopentane’s stability could enhance shelf-life.

Functional Group Variations :

Biological Activity

tert-Butyl 2-Cyclopentylhydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a hydrazine functional group, which is known for its reactivity and ability to form various derivatives. The compound's structure is depicted as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly regarding its antimalarial and antituberculosis properties. The compound has been synthesized and evaluated alongside other hydrazine derivatives to determine its efficacy against several pathogens.

Antimicrobial Activity

Research indicates that certain hydrazine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of related compounds that demonstrated activity against Mycobacterium tuberculosis and Plasmodium falciparum. Although specific data on this compound is limited, related compounds have shown promising results:

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| Compound A | M. tuberculosis | 2.7 |

| Compound B | T. brucei | 42 |

| Compound C | P. falciparum | 48 |

These findings suggest that this compound may share similar activities but require further investigation for conclusive results .

The mechanism by which hydrazine derivatives exert their biological effects often involves the inhibition of key metabolic pathways in target organisms. For example, studies have suggested that these compounds may interfere with nucleic acid synthesis or disrupt cellular respiration in pathogens. The presence of the tert-butyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioactivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Antituberculosis Activity : In a study evaluating a library of hydrazine derivatives, none exhibited significant anti-tuberculosis activity when tested against M. tuberculosis H37Rv. This was surprising given the expected efficacy based on structural similarities to known active compounds .

- Antimalarial Activity : Another study assessed various hydrazine derivatives for their ability to inhibit P. falciparum. While specific data on this compound was not available, related compounds showed moderate inhibitory concentrations (IC50 values ranging from 11 to 48 μM), indicating potential for further exploration in antimalarial research .

- Cytotoxicity Studies : Investigations into cytotoxicity revealed that some hydrazine derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Q & A

Q. What are the key safety protocols for handling tert-Butyl 2-Cyclopentylhydrazinecarboxylate in laboratory settings?

While specific hazard data for this compound may be limited, general safety measures for tert-butyl derivatives include:

- Storing in airtight containers at low temperatures (e.g., –20°C) to prevent decomposition .

- Using non-sparking tools and explosion-proof equipment to mitigate ignition risks .

- Grounding metal containers during transfers to avoid static discharge .

- Referencing Safety Data Sheets (SDS) for analogous compounds (e.g., tert-butyl carbamates) to identify potential reactivity or toxicity .

Q. What are common synthetic routes for this compound, and what intermediates are critical?

A stepwise Boc (tert-butoxycarbonyl) protection strategy is often employed:

- Step 1 : React cyclopentylhydrazine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane) under inert conditions .

- Step 2 : Purify intermediates via column chromatography, monitoring progress by TLC or HPLC .

- Critical intermediates include tert-butyl hydrazinecarboxylate derivatives, which require strict anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and cyclopentyl proton splitting patterns .

- IR : Carbamate C=O stretches (~1680–1720 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

- Design : Use a Box-Behnken model to test variables like mole ratio (cyclopentylhydrazine:Boc anhydride), catalyst loading, and reaction time .

- Analysis : Fit experimental yield data to a quadratic model to identify interactions (e.g., excess Boc anhydride improves yield but complicates purification) .

- Validation : Confirm optimal conditions with triplicate runs and ANOVA to ensure reproducibility (e.g., 1:1.2 molar ratio, 24 hours, room temperature) .

Q. How do solvent effects and DFT calculations explain the conformational stability of the tert-butyl group in this compound?

- Low-Temperature NMR : At –40°C, axial-equatorial tert-butyl conformers can be resolved, revealing energy barriers to rotation .

- DFT Modeling : Include explicit solvent molecules (e.g., dichloromethane) to account for solvation effects that stabilize equatorial conformers in solution, contrary to gas-phase predictions .

Q. What experimental strategies resolve discrepancies in reported reaction yields for tert-butyl carbamate derivatives?

- Reproducibility Checks : Verify substrate purity (e.g., cyclopentylhydrazine ≥98% by HPLC) and moisture control .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrazine dimerization) that reduce yields .

- Cross-Referencing : Compare methodologies (e.g., Boc protection vs. alternative carbamates) to isolate variables affecting efficiency .

Q. How do steric effects from the tert-butyl group influence coupling reactions in downstream applications?

- Steric Hindrance : The tert-butyl group may slow nucleophilic substitution or cyclization steps. Mitigate by using bulky catalysts (e.g., Pd-XPhos) or elevated temperatures .

- Kinetic Studies : Monitor reaction progress under varying steric conditions (e.g., tert-butyl vs. methyl carbamates) to quantify rate differences .

Methodological Notes

- Safety vs. Reactivity : While some tert-butyl carbamates are classified as low-hazard , always prioritize containment and personal protective equipment (PPE) due to potential variability in toxicity .

- Data Sources : Reliable characterization data can be cross-referenced from PubChem entries and peer-reviewed syntheses, avoiding vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.